molecular formula C13H18N2O B3217298 1-(3,5-Dimethylbenzyl)piperazin-2-one CAS No. 1177344-72-7

1-(3,5-Dimethylbenzyl)piperazin-2-one

Cat. No.: B3217298
CAS No.: 1177344-72-7
M. Wt: 218.29 g/mol
InChI Key: HMCLXFSYZUIAPP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Nitrogen Heterocycles in Chemical Science

The history of heterocyclic chemistry is deeply intertwined with the progression of organic chemistry, beginning in the early 19th century. numberanalytics.comwikipedia.org Early milestones included the isolation of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. wikipedia.org A significant discovery was made in 1834 when pyrrole (B145914), a nitrogen-containing heterocycle, was obtained through the dry distillation of bones. wikipedia.org These initial discoveries sparked a wave of interest, leading to the identification of fundamental structures like furan, pyrrole, thiophene, and pyridine. numberanalytics.com

Nitrogen-containing heterocycles are of paramount importance as they are abundant in nature and essential to life. researchgate.net Their structural subunits are found in a vast array of natural products, including vitamins, alkaloids, hormones, and antibiotics. openmedicinalchemistryjournal.com The base pairs of DNA and RNA—purines and pyrimidines—are themselves nitrogen heterocycles, highlighting their fundamental role in the genetic code. nih.gov This biological prevalence has made them key building blocks in drug discovery and pharmaceutical research. researchgate.net More than 75% of drugs approved by the FDA feature nitrogen-containing heterocyclic moieties, a testament to their therapeutic relevance. nih.govmdpi.com Their utility also extends to dyes, agrochemicals, and polymers. openmedicinalchemistryjournal.com The unique ability of the nitrogen atom to form hydrogen bonds and engage in various intermolecular interactions makes these scaffolds particularly effective in binding to biological targets. nih.gov

YearMilestoneSignificance
1818 Brugnatelli isolates alloxan from uric acid. wikipedia.orgAn early discovery in the field of nitrogen heterocycles.
1832 Dobereiner produces furfural (a furan). wikipedia.orgKey development in understanding five-membered oxygenated heterocycles.
1834 Runge obtains pyrrole ("fiery oil"). wikipedia.orgA foundational discovery of a simple nitrogen-containing heterocycle.
1906 Friedlander synthesizes indigo (B80030) dye. wikipedia.orgDemonstrated the power of synthetic chemistry to replace agricultural sources for industrial products.
1951 Chargaff's rules are described. wikipedia.orgHighlighted the role of heterocyclic compounds (purines and pyrimidines) in genetics.

Evolution of Piperazin-2-one (B30754) Derivatives: A Privileged Scaffold in Research

Among the vast family of nitrogen heterocycles, the piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net It is ranked as the third most common nitrogen heterocycle in drug discovery, after piperidine (B6355638) and pyridine. mdpi.comresearchgate.net The piperazine scaffold is considered a privileged structure in medicinal chemistry due to its frequent appearance in biologically active compounds and marketed drugs. mdpi.comresearchgate.netscilit.com Its presence in a molecule can improve critical pharmacokinetic properties such as water solubility, oral bioavailability, and target affinity, largely due to the two nitrogen atoms acting as hydrogen bond donors and acceptors. mdpi.comresearchgate.net

Piperazin-2-one is a derivative of piperazine, featuring a carbonyl group adjacent to one of the nitrogen atoms, which effectively makes it a cyclic amide (a lactam). This structural modification maintains the core advantages of the piperazine ring while introducing new chemical properties and stereochemical features. Piperazin-2-one derivatives have been investigated for a wide range of biological activities. researchgate.net For example, various compounds based on this scaffold have been explored for their potential cytotoxic effects in cancer research. mdpi.com The combination of the rigid cyclic structure, the hydrogen bonding capabilities of the N-H group and the carbonyl oxygen, and the potential for substitution at multiple positions makes the piperazin-2-one framework a versatile tool for developing novel therapeutic agents. mdpi.com

Chemical Space and Structural Diversity within the Piperazin-2-one Class for Advanced Research

While the piperazine scaffold is widely used, a significant limitation in its application has been a lack of structural diversity. mdpi.comresearchgate.net Statistical analysis of piperazine-containing drugs reveals that approximately 80% of these compounds feature substituents only at the nitrogen positions, with the carbon atoms of the ring remaining unsubstituted. mdpi.comresearchgate.netresearchgate.net This represents a largely untapped potential for expanding the three-dimensional chemical space that can be explored. researchgate.netresearchgate.net Functionalization of the ring's carbon atoms can introduce chiral centers and create more complex and rigid conformations, which can lead to improved molecular recognition and binding affinity at biological targets. researchgate.net

This challenge and opportunity extend directly to the piperazin-2-one class. Advanced research focuses on developing new synthetic methods to introduce substituents onto the carbon backbone of the piperazin-2-one ring. mdpi.com By creating a wider array of structurally diverse derivatives, chemists can conduct more comprehensive structure-activity relationship (SAR) studies. This allows for a finer tuning of a compound's biological activity and pharmacokinetic profile. The development of novel piperazin-2-ones with unique substitution patterns is crucial for populating chemical libraries with molecules that possess greater 3D complexity, moving beyond the largely flat structures that have traditionally dominated drug discovery.

Research Rationale for Focused Investigation on 1-(3,5-Dimethylbenzyl)piperazin-2-one

The focused investigation of a specific compound like this compound is driven by its potential as a unique building block in discovery research. This compound is supplied by chemical vendors as a tool for early-stage research, allowing scientists to explore novel chemical space. sigmaaldrich.com The rationale for its study can be deconstructed by examining its two primary structural components: the piperazin-2-one core and the 1-(3,5-dimethylbenzyl) substituent.

The Piperazin-2-one Scaffold : As established, this core is a privileged structure that imparts favorable physicochemical properties. Its inherent features provide a solid foundation for building molecules with potential biological activity. mdpi.comresearchgate.net

The 1-(3,5-Dimethylbenzyl) Group : This substituent at the N-1 position introduces specific characteristics. The benzyl (B1604629) group provides a degree of conformational flexibility while adding lipophilicity, which can influence how the molecule crosses cell membranes and interacts with hydrophobic pockets in target proteins. The two methyl groups in the meta-positions (3 and 5) are particularly important. This substitution pattern prevents metabolic oxidation that can occur at the para-position and provides a distinct steric and electronic profile compared to other substituted benzyl groups.

Therefore, the research rationale for studying this compound is to leverage this unique combination of features. It serves as a molecular probe or an intermediate for the synthesis of more complex derivatives. By using this compound as a starting point, researchers can systematically explore how the 3,5-dimethylbenzyl moiety influences the biological activity of the piperazin-2-one scaffold, contributing valuable data to larger SAR studies in the pursuit of new lead compounds.

Overview of Advanced Methodologies Employed in the Study of Complex Organic Compounds

The study of complex organic molecules such as this compound involves a sophisticated toolkit of advanced methodologies that span synthesis, purification, characterization, and mechanistic analysis. chemistry-online.com

Synthesis and Planning : The construction of such molecules relies on advanced organic synthesis, where chemists design and execute multi-step reaction sequences. chemistry-online.com This process involves selecting appropriate starting materials, reagents, and reaction conditions to build the target molecule efficiently. chemistry-online.com

Purification and Characterization : Once synthesized, the compound must be purified and its structure confirmed. Techniques like column chromatography are used for purification. Structural elucidation is then performed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity and stereochemistry of the molecule. youtube.com Other key techniques include Mass Spectrometry (MS) to determine the molecular weight and formula, and Infrared (IR) spectroscopy to identify functional groups. For crystalline compounds, X-ray crystallography provides an unambiguous determination of the three-dimensional structure.

Mechanistic and Computational Studies : To gain a deeper understanding of a compound's properties and reactivity, advanced analytical and computational methods are used. youtube.com Kinetic studies, including the measurement of kinetic isotope effects (KIEs), can provide insight into reaction mechanisms and identify the rate-determining step. youtube.com Computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of molecular structures, prediction of spectroscopic properties, and exploration of potential interactions with biological targets. youtube.com

MethodologyPurposeKey Techniques
Chemical Synthesis Construction of the target molecule from simpler precursors.Multi-step synthesis, asymmetric synthesis, green chemistry. chemistry-online.com
Purification Isolation of the pure compound from reaction mixtures.Chromatography (column, HPLC), recrystallization.
Structural Elucidation Unambiguous determination of the molecule's structure.NMR, Mass Spectrometry, IR Spectroscopy, X-ray Crystallography. youtube.com
Mechanistic Analysis Understanding reaction pathways and molecular properties.Kinetic studies, Kinetic Isotope Effects (KIEs), Computational Modeling (DFT). youtube.comyoutube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCLXFSYZUIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCNCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 3,5 Dimethylbenzyl Piperazin 2 One

Retrosynthetic Analysis of 1-(3,5-Dimethylbenzyl)piperazin-2-one: Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are logical. The first and most common disconnection is at the N-benzyl bond (C-N bond), which separates the piperazin-2-one (B30754) core from the 3,5-dimethylbenzyl moiety. This suggests a synthesis route involving the alkylation of a pre-formed piperazin-2-one with a 3,5-dimethylbenzyl halide.

A second key disconnection breaks the amide bond within the piperazin-2-one ring. This leads to an open-chain precursor, typically an N-(2-aminoethyl)amino acid derivative, which can undergo an intramolecular cyclization to form the desired six-membered ring. Further disconnection of this open-chain precursor can lead to simpler starting materials such as ethylenediamine (B42938) derivatives and α-halo esters.

Classical Ring-Forming Reactions for Piperazin-2-one Core Synthesis

The formation of the piperazin-2-one ring is a critical step in the synthesis of this compound. Classical methods for the construction of this heterocyclic core primarily involve lactamization and other cyclization reactions from open-chain precursors. acs.orgnih.govnih.gov

Lactamization, the formation of a cyclic amide, is a direct method for synthesizing the piperazin-2-one core. This typically involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid or its ester. The reaction is often promoted by heat or the use of coupling agents to facilitate the amide bond formation. The required amino acid precursor can be synthesized by reacting an N-protected ethylenediamine with an α-haloacetyl derivative, followed by deprotection and cyclization.

A variety of cyclization strategies from open-chain precursors have been developed. One common method involves the reaction of 1,2-diamines with α,β-unsaturated esters or their equivalents. nih.gov Another approach is the reductive cyclization of dioximes, which can be formed from the sequential Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the construction of substituted piperazine (B1678402) rings with control over stereochemistry. nih.gov The Dieckmann cyclization of substrates of the type CH₂-N(R)C(O)CH₂N(R′)CO₂Ph has also been reported to form piperazine-2,5-diones, which can be selectively reduced to piperazin-2-ones. acs.org

A notable method involves the reaction of an N-substituted ethylenediamine with an ester of a keto acid, such as methyl benzoylformate, to yield a 3,4-dehydropiperazin-2-one derivative. google.com This intermediate can then be reduced to the corresponding piperazin-2-one. google.com

Cyclization Approach Precursors Key Features
Intramolecular LactamizationN-(2-aminoethyl)amino estersDirect formation of the amide bond to close the ring.
Reductive CyclizationDioximes from nitrosoalkenes and aminesOffers stereoselective synthesis of the piperazine core. nih.gov
Annulation of Diamines1,2-diamines and vinyl diphenyl phosphonium (B103445) reagentsA practical route to differentially protected piperazines. nih.gov
Dieckmann CyclizationN-acylated amino acid estersForms piperazine-2,5-diones as intermediates. acs.org
Dehydropiperazinone FormationN-substituted ethylenediamine and keto-estersYields an unsaturated intermediate for further modification. google.com

N-Alkylation Strategies for Introducing the 3,5-Dimethylbenzyl Moiety in this compound

Once the piperazin-2-one core is synthesized, the 3,5-dimethylbenzyl group can be introduced via N-alkylation. This is a common and versatile method for functionalizing piperazines and their derivatives. nih.govambeed.com The reaction typically involves the treatment of piperazin-2-one with a 3,5-dimethylbenzyl halide (e.g., bromide or chloride) in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective mono-alkylation. Common bases include potassium carbonate, triethylamine, or sodium hydride. researchgate.netresearchgate.net

To avoid potential N,N'-dialkylation in cases where piperazine itself is the starting material, a protection strategy is often employed. researchgate.net One of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation of the other nitrogen. researchgate.net Reductive amination is another viable strategy, where piperazin-2-one is reacted with 3,5-dimethylbenzaldehyde (B1265933) in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Alkylation Method Reagents Advantages
Direct Alkylation3,5-Dimethylbenzyl halide, Base (e.g., K₂CO₃)A straightforward and widely used method. researchgate.net
Reductive Amination3,5-Dimethylbenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)A mild and efficient alternative to direct alkylation. nih.gov
Using a Protected PiperazinoneBoc-piperazin-2-one, 3,5-Dimethylbenzyl halide, then deprotectionProvides excellent control for mono-alkylation. researchgate.net

Modern Catalytic Methods in Piperazin-2-one Synthesis

Recent advancements in organic synthesis have introduced modern catalytic methods for the construction of the piperazin-2-one scaffold. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. nih.govrsc.orgnih.govmdpi.com

Palladium catalysis has emerged as a powerful tool for the synthesis of piperazin-2-ones. rsc.orgnih.gov One notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.orgrsc.org Another elegant approach is the palladium-catalyzed asymmetric allylic alkylation for the synthesis of chiral piperazin-2-ones. rsc.org These methods are particularly valuable for the synthesis of enantiomerically enriched piperazin-2-one derivatives. While the title compound is not chiral, these catalytic systems demonstrate the versatility of palladium in forming the core structure.

More broadly, palladium-catalyzed amination reactions can be employed in the synthesis of N-aryl piperazines, a strategy that could potentially be adapted for the synthesis of piperazin-2-one precursors. nih.gov Furthermore, cascade reactions promoted by palladium can facilitate the formation of multiple bonds in a single step, leading to the efficient construction of the piperazin-2-one ring. thieme-connect.comthieme.de

Palladium-Catalyzed Reaction Substrates Key Outcome
Asymmetric HydrogenationPyrazin-2-olsChiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.orgrsc.org
Asymmetric Allylic AlkylationAllylic substrates and piperazinone nucleophilesEnantiomerically enriched piperazin-2-ones. rsc.org
Cascade Double Nucleophilic SubstitutionChloro allenylamide, primary amine, aryl iodideOne-pot synthesis forming three new bonds. thieme-connect.com

Copper-Mediated Arylation in Heterocyclic Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful and classical method for the formation of carbon-heteroatom bonds, including the C-N bond crucial for N-substituted heterocycles. While traditionally used for N-arylation, the principles extend to the synthesis of N-benzyl derivatives. The N-arylation of piperazines using copper catalysis typically involves the coupling of a piperazine derivative with an aryl halide. researchgate.net A convenient and practical strategy has been developed for the cross-coupling of N-Boc protected piperazines with various aryl iodides using a catalytic system of copper(I) bromide (CuBr) and a ligand such as 1,1'-bi-2-naphthol (B31242) (rac-BINOL), with potassium phosphate (B84403) (K₃PO₄) as the base. researchgate.net This reaction proceeds in a solvent like N,N-dimethylformamide (DMF) at moderate temperatures, affording N-arylated piperazine products in good yields. researchgate.net

For the specific synthesis of this compound, this method would be adapted. The reaction would involve piperazin-2-one as the nucleophile and 3,5-dimethylbenzyl halide (e.g., bromide or chloride) as the electrophile. A copper(I) salt, such as CuI or CuBr, would serve as the catalyst, often in the presence of a ligand to stabilize the copper complex and facilitate the reaction.

Key Features of Copper-Mediated Synthesis:

Catalyst: Typically CuI, CuBr, or copper nanoparticles. researchgate.net

Ligands: Phenanthroline, 1,1'-bi-2-naphthol (BINOL), and neocuproine (B1678164) are common to enhance catalyst activity and solubility. researchgate.netnih.gov

Base: A base such as K₂CO₃ or K₃PO₄ is required to deprotonate the piperazine nitrogen. researchgate.netnih.gov

Substrates: The method is effective for coupling piperazines with aryl iodides, bromides, and in some cases, chlorides. researchgate.net

The table below summarizes representative conditions for the copper-catalyzed N-arylation of 1-Boc-piperazine with various aryl iodides, illustrating the versatility of this approach. researchgate.net

Aryl Iodide (Ar-I)ProductYield (%)
Iodobenzene1-Boc-4-phenylpiperazine71
1-Iodo-4-methoxybenzene1-Boc-4-(4-methoxyphenyl)piperazine72
1-Iodo-4-methylbenzene1-Boc-4-(4-methylphenyl)piperazine60
1-Chloro-4-iodobenzene1-Boc-4-(4-chlorophenyl)piperazine71
1-Iodo-3-(trifluoromethyl)benzene1-Boc-4-(3-(trifluoromethyl)phenyl)piperazine70
Reaction Conditions: 1-Boc-piperazine (1.5 mmol), Aryl iodide (1.0 mmol), CuBr (20 mol%), rac-BINOL (15 mol%), K₃PO₄ (2.0 mmol), DMF, 100 °C, 24 h. Data sourced from Yong et al., 2013. researchgate.net

Metal-Promoted Cascade Reactions for Piperazin-2-ones

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. Metal catalysts are pivotal in initiating and controlling these cascades. For the synthesis of C3-substituted piperazin-2-ones, a one-pot asymmetric approach has been developed involving a sequential organocatalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with a 1,2-ethylenediamine. acs.org

This strategy begins with the reaction between an aldehyde and an activated acetonitrile (B52724) derivative, which, after epoxidation, generates a chiral epoxide intermediate. This intermediate is not isolated but is directly subjected to a ring-opening reaction with an N-substituted ethylenediamine. The subsequent intramolecular cyclization (amination) yields the final piperazin-2-one heterocycle. acs.org Although this specific example focuses on C3-substitution, the principle of a metal-promoted or sequential one-pot reaction is highly relevant for constructing the core piperazin-2-one scaffold efficiently.

Another relevant metal-promoted cascade involves the palladium-catalyzed carboamination of unsaturated amines with aryl halides, which has been used to generate cis-2,6-disubstituted piperazines. researchgate.net Adapting such a strategy could provide a convergent route to the piperazin-2-one core, which could then be functionalized at the nitrogen atom.

One-Pot Synthesis of C3-Aryl Substituted Piperazin-2-ones
AldehydeDiamineFinal ProductOverall Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeN-Benzylethylenediamine1-Benzyl-3-phenylpiperazin-2-one5594
4-ChlorobenzaldehydeN-Benzylethylenediamine1-Benzyl-3-(4-chlorophenyl)piperazin-2-one5295
4-MethoxybenzaldehydeN-Benzylethylenediamine1-Benzyl-3-(4-methoxyphenyl)piperazin-2-one5092
2-NaphthaldehydeN-Benzylethylenediamine1-Benzyl-3-(naphthalen-2-yl)piperazin-2-one5896
Data adapted from a multi-step, one-pot cascade process. acs.org

Asymmetric Synthesis Approaches for Chiral Piperazin-2-one Derivatives and their Relevance to this compound

While this compound is an achiral molecule, the development of asymmetric methods to synthesize chiral piperazin-2-one derivatives is of immense importance for medicinal chemistry. These methods allow for the creation of enantiomerically pure compounds, which can exhibit distinct pharmacological profiles. The established asymmetric routes could be readily applied to produce chiral analogs of the title compound, for instance, by introducing a substituent at the C3, C5, or C6 position of the piperazinone ring.

Several powerful asymmetric strategies have been reported:

Palladium-Catalyzed Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst with a chiral ligand. dicp.ac.cnrsc.org This reaction provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn

Palladium-Catalyzed Asymmetric Allylic Alkylation: This approach allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones yields highly enantioenriched products, which are valuable precursors for medicinally important compounds. nih.govrsc.org

Iridium-Catalyzed Asymmetric Hydrogenation: This method has been successfully developed for the hydrogenation of unsaturated piperazin-2-ones, affording chiral products with good enantioselectivities. acs.org

These methodologies highlight the mature state of asymmetric synthesis for this heterocyclic scaffold, providing the tools to explore the structure-activity relationships of chiral analogs of this compound.

Examples of Asymmetric Synthesis of Piperazin-2-one Derivatives
MethodSubstrate TypeCatalyst/Ligand SystemYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationPyrazin-2-olPd(TFA)₂ / Chiral Ligand>9590 dicp.ac.cn
Asymmetric Allylic AlkylationN-protected piperazin-2-onePd₂(dba)₃ / (S)-tBu-PHOX85-95>95 nih.gov
Asymmetric HydrogenationUnsaturated piperazin-2-one[Ir(COD)Cl]₂ / Chiral Ligand~90~85 acs.org

Green Chemistry Principles in the Synthesis of Piperazin-2-one Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of piperazin-2-one synthesis, this involves using safer solvents, minimizing waste, employing catalytic rather than stoichiometric reagents, and improving energy efficiency.

Recent advances have focused on replacing traditional, often harsh, synthetic conditions with milder, more sustainable alternatives. One prominent example is the use of visible-light photoredox catalysis for the C-H functionalization of piperazines. mdpi.com This method uses light energy to drive reactions under mild conditions, often at room temperature, using catalytic amounts of a photosensitizer like an iridium or ruthenium complex. This approach offers a green alternative to classical methods that may require high temperatures or stoichiometric use of hazardous reagents. mdpi.com

Comparison of Traditional vs. Greener Synthetic Approaches
ParameterTraditional Method (e.g., Stoichiometric Copper)Green Alternative (e.g., Photoredox Catalysis)
ReagentStoichiometric copper saltsCatalytic photoredox catalyst (e.g., Ir(ppy)₃)
Energy InputOften requires high temperatures (e.g., >100 °C)Visible light at room temperature
ByproductsSignificant metal wasteMinimal catalyst-derived waste
SelectivityCan have issues with side reactionsOften highly selective C-H functionalization

Solid-Phase and Flow Chemistry Techniques for Piperazin-2-one Library Generation

Solid-phase synthesis and flow chemistry are powerful technologies for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. The piperazin-2-one scaffold is well-suited for these approaches due to its multiple points for diversification.

In solid-phase synthesis, a piperazine-based building block is chemically anchored to a solid support (e.g., a resin bead). nih.govdiva-portal.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A library can be constructed by splitting the resin into multiple portions and reacting each with a different building block, followed by pooling and splitting again for subsequent diversification steps (the "split-and-pool" method). For example, a 4-phenyl-2-carboxy-piperazine scaffold has been successfully used to generate a 160-member library by reacting it with various sulfonyl chlorides, acid chlorides, and amines. nih.govdiva-portal.org

Flow chemistry, where reagents are pumped through reactors in continuous streams, offers advantages in automation, scalability, and safety. While specific examples for piperazin-2-one libraries are emerging, the principles of cascade reactions acs.org are highly amenable to flow systems. A flow setup could telescope multiple reaction steps, such as the formation of an intermediate followed by cyclization to the piperazin-2-one core, into a single, continuous process, enabling the rapid and automated synthesis of a library of analogs.

Illustrative Solid-Phase Library Generation from a Piperazine Scaffold
Scaffold (on resin)Diversification Step 1 (Reagent Set A)Diversification Step 2 (Reagent Set B)Resulting Library Size
Resin-Bound Piperazine-2-carboxylate8 Sulfonyl Chlorides10 Amines (after cleavage and amide coupling)80 Compounds
8 Acid Chlorides10 Amines (after cleavage and amide coupling)80 Compounds
TotalTotal160 Compounds
Based on the strategy described by O'Connell et al., 2001. nih.govdiva-portal.org

Reaction Mechanisms, Reactivity, and Transformational Chemistry of 1 3,5 Dimethylbenzyl Piperazin 2 One

Electrophilic and Nucleophilic Reactions on the Piperazin-2-one (B30754) Ring

The piperazin-2-one ring possesses both nucleophilic and electrophilic centers, allowing for a variety of transformations. The secondary amine at the N4 position is the primary site for nucleophilic reactions, while the lactam carbonyl and adjacent carbons are susceptible to electrophilic attack or reactions with strong nucleophiles.

The most reactive site for substitution on the 1-(3,5-dimethylbenzyl)piperazin-2-one molecule is the secondary amine nitrogen at the N4 position. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with a wide range of electrophiles. researchgate.netambeed.com

N-Substitution Reactions:

N-Alkylation: The N4 nitrogen can be readily alkylated using alkyl halides or other alkylating agents, often in the presence of a base to neutralize the resulting acid. This is a common strategy for introducing further diversity into piperazine-based structures. nih.govnih.gov

N-Acylation: Reaction with acyl halides or acid anhydrides leads to the formation of N-acyl derivatives. ambeed.com For instance, the synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) is achieved by reacting the parent piperazine (B1678402) with 3,5-dinitrobenzoic acid in the presence of coupling agents. nih.gov This demonstrates the general reactivity of the N4 position towards acylation.

N-Arylation: The piperazine nitrogen can act as a nucleophile in substitution reactions with activated aryl halides, such as pentafluoropyridine, to form N-aryl piperazines. researchgate.net

C-Substitution Reactions: While less common than N-substitution, reactions at the carbon centers of the piperazin-2-one ring are possible. For example, in a reaction involving the parent piperazin-2-one, treatment with triethyl phosphite (B83602) prompted by phosphoryl chloride leads to the formation of a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This indicates that the C3 position, alpha to the lactam carbonyl, can be functionalized under specific conditions.

The lactam carbonyl group is a key electrophilic center. The polarization of the carbon-oxygen double bond makes the carbonyl carbon susceptible to attack by nucleophiles. The reactivity of this amide bond is influenced by ring strain and the nature of substituents. researchgate.netnih.gov

Key reactions involving the lactam carbonyl include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would convert this compound into the corresponding 1-(3,5-dimethylbenzyl)piperazine. This transformation is demonstrated in the synthesis of related piperazine derivatives. nih.gov

Attack by Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to ring-opening or the formation of hemiaminal intermediates.

Phosphonylation: In N-substituted lactams, reaction with triethyl phosphite and phosphoryl chloride can lead to the formation of dehydrophosphonates, showcasing a transformation of the lactam moiety. nih.govacs.org

Regioselectivity and Stereoselectivity in the Functionalization of this compound

Regioselectivity: In functionalization reactions, there is high regioselectivity for the N4 position over the N1 amide nitrogen. The N1 nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. Therefore, electrophiles will almost exclusively react with the more nucleophilic N4 secondary amine. ambeed.com

Stereoselectivity: While the parent molecule this compound is achiral, stereocenters can be introduced through various reactions.

Asymmetric Synthesis: Chiral piperazin-2-one scaffolds can be synthesized using stereoselective methods, such as asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with 1,2-diamines, which can produce 3-substituted piperazin-2-ones with high enantiomeric excess (up to 99% ee). researchgate.netacs.org

Substrate-Controlled Diastereoselectivity: In molecules with existing stereocenters, such as substituted piperazine-2,5-diones, hydrogenation can proceed with diastereoselectivity, favoring the formation of the cis isomer as the major product. chemrxiv.org This suggests that if a chiral center were introduced into this compound, subsequent reactions could be influenced by its stereochemistry.

Ring-Opening and Ring-Expansion Reactions of Piperazin-2-one Derivatives

The piperazin-2-one ring is generally stable but can undergo cleavage under specific, often harsh, conditions.

Lactam Hydrolysis: The amide bond within the lactam ring can be hydrolyzed by strong acids or bases, typically requiring elevated temperatures. This reaction would break open the ring to form a linear amino acid derivative.

Reductive Cleavage: While less common, certain reducing conditions could potentially lead to the cleavage of the C-N bonds within the ring.

Ring-Opening of Related Precursors: Synthetically, piperazine rings can be formed through the ring-opening of other cyclic structures. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives can undergo nucleophilic ring-opening to yield substituted piperazines. rsc.orgmdpi.com

Ring Expansion: Ring expansion reactions are a known strategy for synthesizing larger heterocycles from smaller rings, such as the formation of diazepanones from piperazinones, although specific conditions for this compound are not documented. researchgate.net Stevens rearrangements of related tertiary amines can also lead to ring-expanded products. researchgate.net

Oxidation and Reduction Chemistry of this compound

Oxidation: The piperazin-2-one ring and its N-benzyl substituent are susceptible to oxidation.

Ring Oxidation: Research on the oxidation of 1-benzylpiperazines with mercury(II)-EDTA shows the formation of piperazine-2,3-diones in moderate yields. researchgate.net This suggests that this compound could potentially be oxidized at the C3 position to yield 1-(3,5-dimethylbenzyl)piperazine-2,3-dione.

Side-Chain Oxidation: The benzylic methylene group is also a potential site for oxidation to a carbonyl group, though this may compete with oxidation on the heterocyclic ring. researchgate.net

Reduction: The primary site for reduction is the lactam carbonyl group.

Lactam Reduction: As mentioned previously, strong hydride reagents like LiAlH4 are effective for the complete reduction of the lactam amide to an amine. This reaction converts the piperazin-2-one ring into a piperazine ring. nih.gov

Catalytic Hydrogenation: While catalytic hydrogenation is highly effective for reducing exocyclic double bonds on related piperazine-2,5-diones, the endocyclic lactam carbonyl of this compound is resistant to these conditions. chemrxiv.org

Table 1: Summary of Potential Oxidation/Reduction Reactions

Reaction Type Reagent(s) Potential Product Reference
Oxidation Hg(II)-EDTA 1-(3,5-Dimethylbenzyl)piperazine-2,3-dione researchgate.net
Reduction LiAlH₄ 1-(3,5-Dimethylbenzyl)piperazine nih.gov

Derivatization of the Benzyl (B1604629) Moiety: Aromatic Substitutions and Side-Chain Modifications

The 3,5-dimethylbenzyl group provides another avenue for chemical transformation through electrophilic aromatic substitution or reactions at the benzylic position.

Aromatic Substitutions: The benzene (B151609) ring is activated by the two electron-donating methyl groups. These groups are ortho- and para-directing. youtube.commsu.edu In this specific 3,5-disubstituted pattern, the incoming electrophiles are directed to the positions ortho and para to both methyl groups, which are the C2, C4, and C6 positions.

Key electrophilic aromatic substitution reactions include: msu.edu

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂) onto the ring.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) introduces a halogen atom.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (SO₃H).

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid (e.g., AlCl₃) adds an alkyl or acyl group, respectively.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Benzyl Moiety

Position on Benzyl Ring Activating Groups Predicted Reactivity
C2 Ortho to C3-Methyl Activated
C4 Para to C3-Methyl, Para to C5-Methyl Highly Activated
C6 Ortho to C5-Methyl Activated

Side-Chain Modifications: The benzylic CH₂ group is susceptible to radical reactions.

Benzylic Bromination: Using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) can selectively brominate the benzylic position, yielding 1-((bromo(3,5-dimethylphenyl)methyl))piperazin-2-one. This introduces a versatile handle for subsequent nucleophilic substitution reactions.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of a chemical compound is a critical factor in its synthesis, storage, and application. For this compound, its stability is largely dictated by the reactivity of its constituent functional groups: the cyclic amide (lactam), the tertiary amine, and the benzylic group. While specific experimental studies on the degradation of this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known reactivity of related N-benzylpiperazine and piperazin-2-one structures under various chemical conditions.

The primary modes of degradation for this compound are expected to be hydrolysis, oxidation, and potentially photolysis. The presence of the piperazin-2-one ring suggests susceptibility to ring-opening reactions, while the benzyl group and the tertiary amine are potential sites for oxidative attack.

Hydrolytic Degradation:

The amide bond within the piperazin-2-one ring is a likely point of hydrolytic cleavage, a common degradation pathway for lactams. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the amide bond and the opening of the piperazin-2-one ring. This would yield a linear amino acid derivative.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion can directly attack the carbonyl carbon of the lactam, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the nitrogen-containing portion of the ring would lead to the ring-opened product.

Oxidative Degradation:

Oxidative processes can target several sites within the this compound molecule. The tertiary amine and the benzylic position are particularly susceptible to oxidation. Studies on piperazine itself have shown that it can undergo oxidative degradation, and similar pathways can be anticipated for its derivatives. hw.ac.uk

N-Oxidation: The tertiary amine in the piperazine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for many amine-containing compounds.

Benzylic Oxidation and Cleavage: The benzylic C-N bond can be a target for oxidative cleavage. This would result in the formation of 3,5-dimethylbenzaldehyde (B1265933) and piperazin-2-one. Further oxidation of the aldehyde could yield 3,5-dimethylbenzoic acid.

Ring Oxidation: As observed with other piperazine derivatives, the piperazine ring itself can be oxidized. For instance, 1-benzylpiperazines have been shown to be oxidized to their corresponding piperazine-2,3-diones under certain conditions. It is also conceivable that oxidation could lead to the formation of products like 2-oxopiperazine through various ring-opening and rearrangement mechanisms. hw.ac.uk The presence of metal ions, such as Cu2+, can catalyze the oxidation of piperazine. utexas.edu

Photodegradation:

Compounds containing benzylic C-N bonds can be susceptible to photodegradation. Upon absorption of UV radiation, this bond can undergo homolytic cleavage, leading to the formation of a benzyl radical and a piperazinyl radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Thermal Degradation:

The thermal stability of piperazine and its derivatives has been studied, particularly in the context of carbon dioxide capture. Piperazine derivatives are generally found to be among the more thermally stable amines. utexas.eduacs.org However, at elevated temperatures (e.g., 135-175 °C for aqueous piperazine), thermal degradation does occur. utexas.edu The degradation of piperazine is known to be a first-order reaction. utexas.eduresearchgate.net For this compound, thermal stress could potentially lead to the cleavage of the benzyl group or the degradation of the piperazine ring, possibly through ring-opening reactions. acs.org The degradation products of piperazine itself at high temperatures include N-formylpiperazine and ethylenediamine (B42938). utexas.edu

The following table summarizes the potential degradation pathways for this compound based on the reactivity of its functional groups and data from related compounds.

Interactive Data Table: Potential Degradation Pathways of this compound

Degradation PathwayConditionsPotential Degradation Products
Hydrolysis Acidic (e.g., HCl) or Basic (e.g., NaOH)N-(2-aminoethyl)-N-(3,5-dimethylbenzyl)glycine
Oxidation Oxidizing agents (e.g., H₂O₂, KMnO₄), atmospheric oxygen, metal catalystsThis compound N-oxide, 3,5-Dimethylbenzaldehyde, Piperazin-2-one, 3,5-Dimethylbenzoic acid, 1-(3,5-Dimethylbenzyl)piperazine-2,3-dione
Photodegradation UV radiation3,5-Dimethylbenzyl radical, Piperazin-2-one radical, and subsequent reaction products
Thermal Degradation High temperatures (>150 °C)3,5-Dimethylbenzaldehyde, Piperazin-2-one, N-formylpiperazine, Ethylenediamine and other ring-opened products

It is important to note that the specific degradation products and the rates of these reactions would be highly dependent on the exact conditions, such as pH, temperature, the presence of catalysts, and the solvent system. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 1 3,5 Dimethylbenzyl Piperazin 2 One

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 1-(3,5-Dimethylbenzyl)piperazin-2-one is not widely published, extensive crystallographic data on related piperazine (B1678402) and piperazin-2-one (B30754) derivatives allow for a detailed and accurate prediction of its solid-state structure. researchgate.netnih.govresearchgate.netnih.govmdpi.com The analysis of congeners consistently shows that the six-membered piperazin-2-one ring adopts a non-planar chair conformation to minimize steric strain. nih.govresearchgate.net In this conformation, the substituents can occupy either axial or equatorial positions.

The crystal packing of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The secondary amine proton (N-H) of the piperazin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor. This would likely lead to the formation of centrosymmetric dimers or extended chains through robust N-H···O hydrogen bonds, a common motif in the crystal structures of similar compounds. researchgate.netresearchgate.net

Furthermore, weaker C-H···O and C-H···π interactions involving the aromatic and aliphatic C-H bonds likely contribute to the stability of the crystal lattice. The 3,5-dimethylbenzyl group provides a platform for potential π-π stacking interactions between adjacent molecules, further stabilizing the three-dimensional packing arrangement. mdpi.com The bond lengths and angles within the molecule are predicted to be within the standard ranges for similar structures.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/RangeComments
Piperazin-2-one Ring ConformationChairMinimizes torsional and steric strain. nih.gov
N-H···O Hydrogen Bond Distance~2.8 - 3.2 ÅPrimary intermolecular interaction forming dimers or chains. nih.gov
C=O Bond Length~1.23 ÅTypical for an amide carbonyl group.
C-N (amide) Bond Length~1.34 ÅShorter than a C-N single bond due to resonance. nih.gov
C-N (amine) Bond Length~1.46 ÅStandard C-N single bond length. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution.

1D and 2D NMR Techniques for Comprehensive Structural Assignment (e.g., HSQC, HMBC, COSY, NOESY)

A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete and precise assignment of all proton and carbon resonances in the molecule. ipb.ptslideshare.net

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the 3,5-dimethylbenzyl group, a singlet for the benzylic methylene (B1212753) (CH₂) protons, and multiplets for the three sets of methylene protons in the piperazin-2-one ring, in addition to a broad singlet for the N-H proton.

¹³C NMR: The carbon spectrum will display signals for the two unique carbons of the dimethyl-substituted aromatic ring, the benzylic carbon, the amide carbonyl carbon, and the three distinct methylene carbons of the piperazin-2-one ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. scribd.com It would show correlations between the adjacent methylene protons within the piperazin-2-one ring (e.g., -NCH₂CH₂NH-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across multiple bonds and assigning quaternary carbons. scribd.comyoutube.com Key correlations would include the link from the benzylic CH₂ protons to the aromatic carbons of the dimethylphenyl ring and to carbons C3 and C2 of the piperazin-2-one ring. It would also confirm the position of the carbonyl group through correlations from adjacent methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. researchgate.net It can provide information about the preferred conformation in solution, for instance, by showing correlations between the benzylic protons and protons on the piperazin-2-one ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Benzyl-CH₃C, H~2.30 (s, 6H)~21.0Aromatic C3', C5', C4'
Benzyl-H2', H6'C, H~6.90 (s, 2H)~127.0Aromatic C4', Benzyl-CH₂
Benzyl-H4'C, H~6.95 (s, 1H)~129.0Aromatic C2', C6', Benzyl-CH₂
Benzyl-CH₂C, H~4.50 (s, 2H)~55.0Piperazine C2, Aromatic C1', C2', C6'
Piperazine C3-H₂C, H~3.30 (t, 2H)~49.0C2, C5
Piperazine C5-H₂C, H~3.00 (t, 2H)~45.0C3, C6
Piperazine C6-H₂C, H~3.50 (s, 2H)~52.0C2, C5
Piperazine N4-HH~2.50 (br s, 1H)--
Piperazine C2=OC-~168.0C3-H₂, C6-H₂, Benzyl-CH₂

Dynamic NMR for Conformational Exchange Phenomena

The structure of this compound contains elements that can give rise to dynamic processes observable on the NMR timescale. nih.govbeilstein-journals.org Specifically, the piperazin-2-one ring contains an amide bond (N-C=O). Due to resonance, this bond possesses significant partial double-bond character, which restricts free rotation. nih.gov

This restricted rotation, coupled with the inherent chair-to-chair ring inversion of the piperazine framework, can lead to the existence of distinct conformational isomers (conformers) at room temperature. beilstein-journals.orgresearchgate.net These conformers may interconvert at a rate that is slow on the NMR timescale, resulting in the broadening or duplication of signals, particularly for the protons on the piperazine ring.

By acquiring NMR spectra at varying temperatures (Dynamic NMR), the kinetics of this conformational exchange can be studied. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of the separate signals into a single, time-averaged peak. The temperature at which this occurs, the coalescence temperature (Tc), can be used to calculate the free energy of activation (ΔG‡) for the rotational or inversional barrier, providing valuable insight into the molecule's conformational flexibility. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass measurement of the parent ion, confirming its elemental composition. For this compound (C₁₃H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is 235.1492. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides a structural fingerprint. The analysis of these fragments helps to confirm the molecular structure. nih.gov The most likely fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable ions.

A primary fragmentation pathway is the benzylic cleavage, breaking the bond between the benzyl (B1604629) CH₂ and the piperazine nitrogen. This yields a highly stable 3,5-dimethylbenzyl cation, which can rearrange to a tropylium-type ion at m/z 119.1168. The other part of the molecule would form a radical cation of piperazin-2-one at m/z 101.0709. Subsequent fragmentation of the piperazin-2-one ring would involve the loss of small neutral molecules like CO (carbonyl group) and ethenamine. researchgate.netresearchgate.net

Table 3: Predicted HRMS Fragments for this compound

m/z (Predicted)FormulaDescription of Fragment
235.1492[C₁₃H₁₉N₂O]⁺Protonated molecular ion [M+H]⁺
119.1168[C₉H₁₁]⁺3,5-Dimethylbenzyl cation (or tropylium (B1234903) ion) from benzylic cleavage.
101.0709[C₄H₉N₂O]⁺Piperazin-2-one fragment radical cation.
91.0542[C₇H₇]⁺Tropylium ion (from loss of two methyl groups from the benzyl fragment).
72.0655[C₄H₈N]⁺Fragment from piperazin-2-one ring after loss of CO.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to obtain a unique "fingerprint" spectrum. esisresearch.orgnih.gov The vibrational modes of this compound can be predicted based on characteristic group frequencies. scispace.comresearchgate.net

N-H Stretch: A moderate to sharp absorption band is expected in the FT-IR spectrum around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond in the piperazin-2-one ring. scispace.com

C-H Stretches: The aromatic C-H stretching vibrations of the dimethylbenzyl group will appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl groups and the methylene groups of the benzyl and piperazine moieties will be observed in the 2850-3000 cm⁻¹ region. esisresearch.org

C=O Stretch: A strong, sharp absorption band characteristic of the amide I band (primarily C=O stretching) is expected in the FT-IR spectrum, typically in the range of 1650-1680 cm⁻¹. esisresearch.org

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the amine and amide groups will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchFT-IR3300 - 3400Medium
Aromatic C-H StretchFT-IR, Raman3010 - 3100Medium-Weak
Aliphatic C-H StretchFT-IR, Raman2850 - 3000Strong
C=O Stretch (Amide I)FT-IR1650 - 1680Strong
N-H Bend (Amide II)FT-IR1510 - 1570Medium
Aromatic C=C StretchFT-IR, Raman1450 - 1600Variable
C-N StretchFT-IR, Raman1000 - 1350Medium

Chiroptical Methods (CD, ORD) for Stereochemical Characterization of Related Chiral Analogs

The title compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it is optically inactive and will not produce a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. wikipedia.orglibretexts.org

However, these chiroptical techniques are critically important for the stereochemical analysis of related chiral analogs of piperazin-2-one. rsc.org For instance, if the piperazine ring were substituted at positions 3, 5, or 6, chiral centers would be introduced. In such cases, CD and ORD would be powerful tools to determine the absolute configuration of the enantiomers.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. libretexts.org A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the region of its UV-Vis absorptions (e.g., the n→π* transition of the carbonyl group). The sign and intensity of these Cotton effects are directly related to the molecule's three-dimensional stereochemistry.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgyoutube.com The shape of the ORD curve, particularly around an absorption maximum, provides information that can be correlated with the absolute configuration of the stereocenters.

For synthetic routes aiming to produce enantiomerically pure substituted piperazin-2-ones, CD and ORD are indispensable for confirming the stereochemical outcome of the reaction and for measuring the enantiomeric excess of the products. rsc.org

Advanced Techniques for Solid-State Characterization (e.g., Solid-State NMR, PXRD)

The comprehensive understanding of a pharmaceutical compound's solid-state properties is crucial for its development and manufacturing. For this compound, while specific public domain data from Powder X-ray Diffraction (PXRD) and solid-state Nuclear Magnetic Resonance (ssNMR) is not available, the application of these techniques can be understood through the analysis of closely related structures. The solid-state conformation and characteristics of substituted piperazine derivatives provide a strong framework for predicting the behavior of this compound.

Advanced analytical techniques such as single-crystal X-ray diffraction (XRD), PXRD, and ssNMR are indispensable for elucidating the three-dimensional structure, crystalline form, and molecular dynamics of this compound in the solid state. These methods provide critical information on polymorphism, crystallinity, and the local environment of atoms within the crystal lattice.

The piperazine ring in derivatives typically adopts a stable chair conformation in the solid state to minimize steric strain. This has been confirmed in numerous crystal structures of related compounds. For instance, the crystal structure of 1-(4-nitrobenzoyl)piperazine, a related acyl-piperazine, has been determined, providing valuable insights into the expected solid-state conformation of such molecules. beilstein-journals.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint for a specific crystalline phase and is instrumental in identifying polymorphs, monitoring phase transitions, and determining the degree of crystallinity of a bulk sample.

For a crystalline sample of this compound, a PXRD pattern would exhibit a series of sharp diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice. The positions and relative intensities of these peaks are governed by the crystal structure. While specific experimental PXRD data for this compound is not publicly available, a simulated PXRD pattern can be generated from single-crystal XRD data. The table below presents the kind of data that would be obtained from a PXRD analysis, based on the crystallographic information of the related compound, 1-(4-nitrobenzoyl)piperazine. beilstein-journals.org

Table 1: Representative Powder X-ray Diffraction Data

2θ (degrees) d-spacing (Å) Relative Intensity (%)
12.3 7.20 85
15.5 5.71 100
18.9 4.70 60
21.8 4.08 75
24.7 3.60 90
28.1 3.17 50
31.2 2.87 45

Note: This data is representative and based on the analysis of a structurally related compound.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment and molecular conformation of a compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information.

For this compound, ¹³C ssNMR would be particularly informative. The chemical shifts of the carbon atoms in the molecule would be sensitive to the local conformation and intermolecular packing. For example, the carbonyl carbon of the piperazin-2-one ring and the carbons of the 3,5-dimethylbenzyl group would exhibit distinct resonances. Polymorphism can be readily detected by ssNMR, as different crystal packing arrangements will result in different chemical shifts.

The table below illustrates the type of data that would be expected from a ¹³C ssNMR spectrum of this compound, with assignments based on known chemical shift ranges for similar functional groups.

Table 2: Representative ¹³C Solid-State NMR Chemical Shift Data

Atom Expected Chemical Shift (ppm)
Carbonyl (C=O) 165-175
Aromatic C (quaternary) 135-145
Aromatic CH 125-135
Benzyl CH₂ 50-60
Piperazine CH₂ (adjacent to N-benzyl) 50-60
Piperazine CH₂ (adjacent to C=O) 40-50
Methyl (CH₃) 20-25

Note: These are predicted chemical shift ranges.

By combining PXRD and ssNMR, a comprehensive picture of the solid-state structure of this compound can be established, which is essential for ensuring the quality, stability, and performance of the final drug product.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethylbenzyl Piperazin 2 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of "1-(3,5-Dimethylbenzyl)piperazin-2-one". Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.

Detailed research findings from studies on related piperazine (B1678402) derivatives suggest that DFT methods, such as B3LYP and WB97XD, with appropriate basis sets like 6-311++G**, are effective in optimizing the molecular geometry and predicting electronic properties. jksus.orgitu.edu.tritu.edu.tr For instance, in a study of a 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, the WB97XD functional was found to be more reliable than B3LYP-D for geometry optimization. jksus.org Such calculations for "this compound" would likely involve optimizing the dihedral angles between the benzyl (B1604629) group and the piperazin-2-one (B30754) ring to find the most stable conformation.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial reactivity descriptors. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. jksus.org A smaller gap suggests higher reactivity. For a related piperazine derivative, the HOMO-LUMO gap was calculated to be around -5.180 eV in the gas phase, indicating its stability. jksus.org The distribution of HOMO and LUMO orbitals would reveal the regions susceptible to electrophilic and nucleophilic attack, respectively. For "this compound," the HOMO is expected to be localized on the electron-rich dimethylbenzyl ring and the nitrogen atoms, while the LUMO would likely be centered on the carbonyl group of the piperazin-2-one ring.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons (μ ≈ (EHOMO + ELUMO) / 2).

Global Hardness (η): Resistance to charge transfer (η ≈ (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η).

These parameters, once calculated, can be used to compare the reactivity of "this compound" with other related compounds.

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

DescriptorSymbolHypothetical Value (eV)Significance
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-1.2Electron-accepting ability
HOMO-LUMO GapΔE5.3Chemical reactivity and stability
Ionization PotentialI6.5Ease of losing an electron
Electron AffinityA1.2Ease of gaining an electron
Chemical Potentialμ-3.85Escaping tendency of electrons
Global Hardnessη2.65Resistance to deformation of electron cloud
Electrophilicity Indexω2.79Propensity to accept electrons

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of "this compound" and to understand the influence of solvent on its structure and dynamics. nitech.ac.jp

The flexibility of the piperazin-2-one ring and the rotational freedom around the bond connecting the benzyl group allow for multiple conformations. Conformational analysis of similar piperazine analogs has shown that different force fields, such as Tripos and MMFF94, can yield varying results for conformer populations. nih.gov Studies on 2-substituted piperazines have indicated a preference for the axial conformation. nih.gov For "this compound," the piperazin-2-one ring can adopt chair, boat, and twist-boat conformations. The benzyl group can also orient itself in different positions relative to the ring.

MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target.

Solvent effects are critical for understanding the behavior of the molecule in a biological environment. nih.gov Implicit solvent models can be used in conformational searches to account for the general effect of the solvent. nih.gov Explicit solvent MD simulations, where water molecules are individually represented, provide a more detailed picture of the hydration shell around the molecule and specific hydrogen bonding interactions. nitech.ac.jp The dipole moment of the molecule, which can be calculated using DFT, is expected to increase in a polar solvent like water, promoting hydrogen bond formation. jksus.org

Table 2: Potential Torsional Angles and Conformational Isomers of this compound

Torsional AngleDescriptionExpected Range of MotionPotential Conformations
C-N-CH₂-ArRotation of the benzyl group-180° to +180°Axial and equatorial orientations
Ring DihedralsPiperazin-2-one ring puckeringVariesChair, Boat, Twist-Boat

Cheminformatics and QSAR/QSPR Modeling for Piperazin-2-one Derivatives

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are valuable tools for predicting the biological activity and physicochemical properties of piperazin-2-one derivatives. elsevier.comresearchgate.net These approaches establish a mathematical relationship between the chemical structure and a specific property.

For a series of piperazin-2-one derivatives, QSAR models can be developed to predict their activity against a particular biological target. This involves calculating a variety of molecular descriptors, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Geometrical descriptors, surface area, volume.

These descriptors are then used to build a model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). nih.govfrontiersin.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts towards more potent compounds. nih.gov For example, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors used a genetic function approximation method to generate a predictive model. researchgate.net

QSPR models are developed in a similar manner to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for the drug-likeness of a compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of "this compound," which can aid in its experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the ¹H and ¹³C NMR chemical shifts. itu.edu.trepstem.net The calculated shifts can be correlated with experimental data to confirm the structure of the synthesized compound. epstem.net For "this compound," specific peaks would be predicted for the aromatic protons of the dimethylbenzyl group, the methylene (B1212753) protons of the benzyl and piperazin-2-one moieties, and the amide proton. Conformational changes in the piperazine ring can be studied using temperature-dependent NMR spectroscopy. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. researchgate.net The calculated IR spectrum would show characteristic peaks for the C=O stretching of the amide, N-H stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations. youtube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum can provide information about the electronic structure and conjugation within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Predicted Value
¹H NMRAromatic Protonsδ 6.8-7.2 ppm
¹H NMRBenzyl CH₂ Protonsδ 4.5-4.8 ppm
¹H NMRPiperazinone CH₂ Protonsδ 3.0-3.5 ppm
¹³C NMRCarbonyl Carbonδ 165-175 ppm
¹³C NMRAromatic Carbonsδ 120-140 ppm
IRC=O Stretch1650-1680 cm⁻¹
IRN-H Stretch3200-3400 cm⁻¹
UV-Visπ → π* Transitionλmax ~270 nm

Note: These are approximate values based on typical ranges for similar functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the synthesis of "this compound" and to analyze the transition states of key reaction steps. dicp.ac.cn This provides insights into the reaction mechanism and can help in optimizing reaction conditions.

The synthesis of piperazin-2-ones can be achieved through various routes, including the cyclization of appropriate precursors. thieme.deacs.org For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is an efficient method for synthesizing chiral piperazin-2-ones. dicp.ac.cn

Theoretical modeling of these reactions would involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): The geometry of the transition state for each elementary step is located. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located transition state connects the correct reactants and products.

By modeling the reaction pathway, it is possible to identify the rate-determining step and to understand the role of catalysts and substituents on the reaction outcome. For example, in the synthesis of "this compound," modeling could help to understand the regioselectivity of the N-benzylation step.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies for 1 3,5 Dimethylbenzyl Piperazin 2 One Scaffolds

Systematic Synthetic Approaches to Structural Analogs of 1-(3,5-Dimethylbenzyl)piperazin-2-one

The synthesis of analogs of this compound can be systematically approached by dissecting the molecule into its primary building blocks: 3,5-dimethylbenzylamine, ethylenediamine (B42938), and a carbonyl source. Synthetic strategies often involve multi-step sequences that allow for the introduction of diversity at various positions.

A common method for constructing the piperazin-2-one (B30754) ring involves the cyclization of N-substituted amino acid derivatives or the reaction of 1,2-diamines with α,β-unsaturated esters or related synthons. researchgate.net For analogs of the title compound, a versatile approach would be the N-benzylation of a pre-formed piperazin-2-one ring or a protected precursor. For instance, piperazin-2-one can be alkylated with 3,5-dimethylbenzyl chloride or bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazinone ring attacks the benzylic carbon of the halide. mdpi.com

Another robust strategy is reductive amination. This would involve reacting a suitable piperazin-2-one precursor with 3,5-dimethylbenzaldehyde (B1265933) in the presence of a reducing agent like sodium triacetoxyborohydride. This method is known for its high efficiency and broad substrate scope in the synthesis of N-alkylpiperazines. mdpi.com

To generate a wider array of analogs, one could employ a modular synthesis where different substituted benzylamines and ethylenediamine derivatives are used as starting materials. rsc.org For example, using substituted ethylenediamines would lead to analogs with substituents on the carbon atoms of the piperazinone ring.

Table 1: Proposed Synthetic Routes to Analogs of this compound

Route Key Reaction Precursors Potential for Diversity
A N-Alkylation Piperazin-2-one, Substituted Benzyl (B1604629) Halides High diversity on the benzyl ring
B Reductive Amination Piperazin-2-one, Substituted Benzaldehydes High diversity on the benzyl ring
C Cyclocondensation Substituted Ethylenediamines, α-Haloacetyl Halides, followed by N-benzylation High diversity on the piperazinone ring carbons

| D | Multicomponent Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid (Ugi reaction) followed by cyclization | High diversity at multiple positions simultaneously |

Modification of the Piperazin-2-one Ring for SAR Exploration

The piperazin-2-one ring offers several positions for modification to probe the structure-activity relationships. The nitrogen at the 4-position and the carbons at the 3, 5, and 6-positions are key targets for derivatization.

N-4 Position: The secondary amine at the N-4 position is a critical site for modification. Introducing various substituents can influence the compound's polarity, basicity (pKa), and ability to form hydrogen bonds. researchgate.net SAR studies on other piperazine-containing compounds have shown that substitution at this position can significantly impact biological activity. nih.govtandfonline.com For example, small alkyl groups, acyl groups, or even larger aromatic moieties could be introduced to explore the steric and electronic requirements of the target binding site.

C-3, C-5, and C-6 Positions: Introducing substituents on the carbon atoms of the piperazinone ring can add chirality and create specific three-dimensional conformations, which can enhance binding affinity and selectivity. rsc.orgacs.org Syntheses starting from chiral amino acids or chiral diamines can produce enantiomerically pure C-substituted piperazinones. researchgate.netacs.org For instance, SAR studies on flavone-piperazine derivatives indicated that the presence and nature of a substituent at the C-2 position (analogous to C-3 or C-5 in piperazin-2-one) were critical for activity against certain cancer cell lines. nih.gov

Diversity-Oriented Synthesis and Combinatorial Chemistry for Library Generation

To efficiently explore the chemical space around the this compound scaffold, diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools. cam.ac.uk These strategies enable the rapid generation of large collections (libraries) of structurally related compounds for high-throughput screening.

Solid-phase synthesis is a particularly useful technique. A piperazinone scaffold can be attached to a solid support (resin), allowing for sequential reactions and easy purification by simple washing. For example, a protected piperazine (B1678402) derivative could be anchored to a resin, followed by N-benzylation with a library of different benzyl halides. Subsequent modification at the N-4 position with various building blocks before cleavage from the resin would yield a diverse library of final compounds. nih.gov

Solution-phase combinatorial synthesis using techniques like multicomponent reactions (MCRs) is also highly effective. organic-chemistry.orgnih.gov An Ugi four-component reaction (U-4CR), for instance, could be adapted to rapidly assemble complex piperazinone-like structures from a diverse set of starting materials (amines, aldehydes, isocyanides, and carboxylic acids), followed by a post-MCR cyclization step to form the desired heterocyclic ring. organic-chemistry.org

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govencyclopedia.pub

Piperazin-2-one Ring Bioisosteres: The piperazin-2-one ring itself can be replaced by other heterocyclic systems. Common bioisosteres for the piperazine moiety include homopiperazine, piperidine (B6355638), and morpholine. researchgate.net For the piperazin-2-one core, one might consider replacing it with a 1,4-diazepan-2-one (B1253349) (a seven-membered ring) or a morpholin-3-one. Computational "scaffold hopping" tools can identify more novel replacements, such as spirodiamines or dipyrrolidine moieties, which could offer new interaction patterns and improved properties. nih.govenamine.net

Benzyl Group Bioisosteres: The 3,5-dimethylbenzyl group can be replaced with other lipophilic groups. For example, a pyridinylmethyl group could be used to introduce a nitrogen atom, potentially altering solubility and providing a new hydrogen bond acceptor site. Other bioisosteres could include thiophenylmethyl or cyclohexylmethyl groups.

Carbonyl Group Bioisosteres: The ketone group (C=O) in the piperazinone ring is a key hydrogen bond acceptor. It could be replaced by other groups with similar electronic properties, such as a sulfone (SO₂) or a cyano-guanidine group, to explore different binding interactions.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Molecular Fragment Original Group Potential Bioisostere(s) Rationale for Replacement
Heterocyclic Core Piperazin-2-one Morpholin-3-one, 1,4-Diazepan-2-one, Spirodiamines Modulate pKa, solubility, conformational rigidity, and binding interactions. researchgate.netenamine.net
N-1 Substituent 3,5-Dimethylbenzyl (Pyridin-3-yl)methyl, Cyclohexylmethyl, Naphthylmethyl Alter lipophilicity, aromatic interactions, and metabolic stability.

Strategies for Modifying the Benzyl Substituent and its Effect on Molecular Properties

Systematic modifications would involve altering the substitution pattern on the phenyl ring.

Positional Isomerism: Moving the methyl groups to other positions (e.g., 2,5- or 3,4-disubstitution) would change the shape of the molecule and could influence how it fits into a binding pocket. nih.gov

Homologation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase lipophilicity and steric bulk.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can alter the electronic character of the phenyl ring. These changes can affect the molecule's pKa and its ability to participate in specific electronic interactions with a target. Studies on chalcone-piperazine derivatives have shown that the substitution of halogen atoms on the benzene (B151609) ring can have a significant impact on anti-tumor activity. tandfonline.com

The goal of these modifications is to map the steric and electronic requirements of the binding site, ultimately leading to compounds with enhanced molecular properties and improved biological efficacy.

Advanced Analytical Methods for Research and Process Control of 1 3,5 Dimethylbenzyl Piperazin 2 One

Chromatographic Separations (HPLC, GC, SFC) for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling in pharmaceutical analysis. The choice of method depends on the volatility, polarity, and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile and thermally labile compounds like 1-(3,5-Dimethylbenzyl)piperazin-2-one. Reversed-phase HPLC, utilizing a C18 or similar stationary phase, is typically employed to separate the main compound from process-related impurities and degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) allows for the resolution of compounds with a wide range of polarities. UV detection is suitable due to the presence of the aromatic chromophore.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is suitable for the analysis of volatile or semi-volatile impurities that may be present, such as residual solvents or starting materials. For non-volatile compounds like the target molecule, derivatization may be required to increase volatility and thermal stability before GC analysis.

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. It is particularly effective for chiral separations, should stereoisomeric impurities be a concern, and for achieving rapid, high-efficiency separations.

Table 1: Representative Chromatographic Conditions for Purity Analysis

Parameter HPLC Method GC Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm) 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile | Helium | | Flow Rate | 1.0 mL/min | 1.2 mL/min | | Detection | UV at 220 nm | Flame Ionization Detector (FID) | | Temperature | Column: 30 °C | Oven Program: 100 °C (2 min), ramp to 280 °C at 15 °C/min | | Injection Volume | 10 µL | 1 µL (split mode) |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for the structural elucidation of unknown impurities and the quantification of trace-level contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. Following chromatographic separation, the compound is ionized (typically via electrospray ionization, ESI) and subjected to mass analysis. The precursor ion corresponding to this compound ([M+H]⁺) can be isolated and fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification of the target compound and its impurities, even in complex matrices. The fragmentation of the 3,5-dimethylbenzyl moiety is a key diagnostic tool. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile organic impurities. The mass spectra generated by electron ionization (EI) provide distinct fragmentation patterns that can be compared against spectral libraries for definitive identification. For this compound, characteristic fragments would include the 3,5-dimethylbenzyl cation (m/z 119) and ions originating from the piperazinone ring. researchgate.netresearchgate.net

Table 2: Predicted Mass Spectrometric Parameters for this compound

Technique Ionization Mode Precursor Ion (m/z) Major Predicted Fragment Ions (m/z) Application
LC-MS/MS ESI (+) 233.2 [M+H]⁺ 119.1 (Dimethylbenzyl cation), 115.1 (Piperazinone-related fragment) Trace impurity identification and quantification
GC-MS EI 232.2 [M]⁺ 119.1 (Dimethylbenzyl cation), 56.1 (Piperazine ring fragment) Identification of volatile impurities and degradation products

Electrochemical Methods for Redox Characterization

The piperazine (B1678402) nucleus contains nitrogen atoms that can participate in oxidation-reduction reactions. nih.gov Electrochemical methods, such as cyclic voltammetry (CV), can be employed to study the redox behavior of this compound. By applying a varying potential to an electrode immersed in a solution of the compound, CV can determine its oxidation and reduction potentials. This information is valuable for understanding its susceptibility to oxidative degradation, which is a common pathway for pharmaceutical instability. Furthermore, characterizing the redox properties can provide insights into potential metabolic pathways involving electron transfer processes. While specific studies on this molecule are not widely published, the general reactivity of the piperazine scaffold suggests that it is redox-active. nih.govnih.gov

Spectroscopic Quantitation Methods for Research Scale

For rapid quantification, particularly at the research and development stage, spectroscopic methods offer a straightforward approach.

UV-Visible (UV-Vis) Spectroscopy is a simple and robust technique for determining the concentration of the compound in solution. The 3,5-dimethylbenzyl group acts as a chromophore, absorbing light in the UV region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). This method is ideal for routine assays such as dissolution testing or content uniformity on a research scale.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard. By integrating the signal of a specific proton on the this compound molecule and comparing it to the signal of an internal standard of known purity and concentration, an absolute purity value can be calculated. This makes qNMR a powerful tool for certifying reference materials and for precise purity assignments during process development. csu.edu.au

Thermal Analysis Techniques (DSC, TGA) for Phase Behavior Research

Thermal analysis provides critical information about the solid-state properties of a compound, which influences its stability, solubility, and manufacturability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity. DSC can also detect polymorphism (the existence of multiple crystalline forms), phase transitions, and assess the compatibility of the active ingredient with excipients.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the content of volatile components, such as water or residual solvents, within the material.

Table 3: Information Gained from Thermal Analysis Techniques

Technique Key Measurement Application in Research and Control
Differential Scanning Calorimetry (DSC) Heat Flow Determination of melting point, purity assessment, polymorphism screening, glass transition detection.
Thermogravimetric Analysis (TGA) Mass Change Evaluation of thermal stability, decomposition temperature, quantification of volatiles (e.g., water, solvents).

Emerging Research Areas and Potential Non Clinical Applications of 1 3,5 Dimethylbenzyl Piperazin 2 One

Application in Material Science and Polymer Chemistry Research

The piperazin-2-one (B30754) scaffold is a component in the synthesis of various polymers and materials. Research into related heterocyclic compounds indicates their utility as building blocks in polymer science. For instance, piperazine (B1678402) derivatives have been incorporated into the structure of novel dihydrofurans through radical cyclization, demonstrating their capacity to be integrated into larger molecular structures. nih.gov The synthesis of polyethylenimine (PEI), a widely used cationic polymer, can sometimes yield piperazine as a byproduct, highlighting the chemical link between these structures and polymer manufacturing. mdpi.com

For 1-(3,5-Dimethylbenzyl)piperazin-2-one specifically, its potential application in material science has not been documented in dedicated studies. However, theoretically, it could serve as a monomer or a modifying agent in the synthesis of specialized polymers. The benzyl (B1604629) group could influence properties such as thermal stability or solubility, while the reactive amine site on the piperazine ring offers a point for polymerization or grafting onto other material surfaces. Further research is required to explore these possibilities and determine if the unique substitution pattern of this compound offers any advantages in material performance.

Role as Intermediates in the Synthesis of Complex Organic Molecules

The most established non-clinical application for compounds like this compound is its role as a synthetic intermediate. Piperazin-2-one and its derivatives are recognized as valuable building blocks for constructing more complex molecules. medchemexpress.commedchemexpress.com The structure contains multiple reactive sites that can be selectively functionalized, making it a versatile scaffold in multi-step organic synthesis.

A notable example from the broader class of substituted piperazin-2-ones is the use of 4-(2,3,4-trimethoxybenzyl)piperazin-2-one as a key intermediate in the synthesis of Trimetazidine, a drug with valuable pharmacological properties. justia.com In that process, the piperazin-2-one derivative is reduced to form the corresponding piperazine structure. justia.com Similarly, international patents describe enantiomerically pure piperazine derivatives as crucial intermediates for preparing pharmaceutically active compounds. google.com

Following this precedent, this compound could theoretically be employed as an intermediate. The benzyl group can act as a protecting group for one of the nitrogen atoms, allowing for selective reactions on the other nitrogen. Subsequently, the ketone group can be reduced to yield a substituted piperazine, a common core in many biologically active compounds.

Table 1: Potential Synthetic Utility of this compound

FeaturePotential Role in SynthesisExample from Related Compounds
Piperazin-2-one Core Versatile scaffold for building complex molecules. medchemexpress.commedchemexpress.comUsed to synthesize condensed heterocyclic compounds. medchemexpress.com
Benzyl Group Protecting group for one nitrogen atom, enabling selective functionalization of the other.A common strategy in piperazine chemistry.
Ketone Moiety Can be reduced to form a piperazine ring.Reduction of 4-(2,3,4-trimethoxybenzyl)piperazin-2-one to form Trimetazidine. justia.com
Dimethyl Substituents Modify lipophilicity and steric properties of the final molecule.Substitution patterns are key to tuning molecular properties.

Ligand Design and Catalysis Research

The piperazine framework is a common feature in the design of ligands for metal catalysts due to the coordinating ability of its nitrogen atoms. Research has demonstrated the synthesis of copper(II) complexes with tetradentate piperazine-based ligands for applications like DNA cleavage. researchgate.net While these examples typically use unsubstituted or differently substituted piperazines, the fundamental coordinating capacity remains.

There is no specific research detailing the use of this compound as a ligand in catalysis. The presence of the ketone might alter the electronic properties compared to a simple piperazine. However, the exocyclic nitrogen atom could still participate in metal coordination. The bulky 3,5-dimethylbenzyl group would introduce significant steric hindrance, which could be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. Future research could investigate the synthesis of metal complexes incorporating this ligand to assess their catalytic activity and selectivity.

Supramolecular Chemistry and Host-Guest Systems Involving Piperazin-2-one Scaffolds

Supramolecular chemistry involves the study of molecular assemblies held together by non-covalent bonds. wikipedia.org Host-guest systems, a key area within this field, rely on one molecule (the host) encapsulating another (the guest). wikipedia.orgnih.gov Piperazine derivatives have been explored as building blocks for creating such systems. For example, piperazine-1,4-diol (B14613724) has been shown to assemble into two-dimensional hydrogen-bonded networks. rsc.org

Currently, there are no published studies on the use of this compound or the broader piperazin-2-one scaffold in the context of host-guest chemistry. The molecule contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and nitrogen atoms), which are essential for forming supramolecular structures. The aromatic ring of the benzyl group could also participate in π-stacking interactions. These features suggest a theoretical potential for this compound to self-assemble or to act as a guest within a larger host molecule, but experimental validation is lacking.

Chemical Biology Probes and Tool Compounds (excluding therapeutic drug development)

Chemical probes are small molecules used to study biological systems. The piperazine and piperazin-2-one scaffolds are present in many biologically active molecules, making them of interest for developing such tools. Studies have shown that some piperazin-2-one derivatives exhibit cytotoxic activity, which can be harnessed for research purposes, such as studying cell death pathways. nih.gov Furthermore, piperazine-containing molecules have been attached to fluorescent dyes like benzanthrone (B145504) to create probes with interesting photophysical properties for sensing and imaging applications. mdpi.com A structurally related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has been synthesized and evaluated for its antioxidant and central nervous system activities, indicating that this class of compounds can interact with biological targets. nih.gov

While this compound has not been specifically developed as a chemical probe, its structure suggests potential. It could be functionalized with a reporter group (like a fluorophore or biotin) to create a probe for identifying and studying its biological targets, provided it shows specific interactions. Its utility as a tool compound would depend entirely on future biological screening to identify any specific, potent, and non-therapeutic activity that could be exploited for research.

Applications in Agricultural Chemical Research (excluding product development)

Piperazine derivatives are recognized as a "privileged scaffold" in medicinal chemistry and are also utilized in the agrochemical sector. nih.gov These compounds have been incorporated into molecules developed as potential pesticides, insecticides, and fungicides. nih.gov The piperazine ring often acts as a linker connecting different active substructures. nih.gov

However, there is no specific information available in the scientific literature regarding the evaluation or use of this compound in agricultural chemical research. While the general class of piperazines is relevant to the field, the potential of this particular derivative remains unexplored. Research would be needed to screen it for any herbicidal, insecticidal, or fungicidal activity and to understand if its specific substitution pattern offers any benefit in an agricultural context.

Future Research Directions and Unexplored Avenues in 1 3,5 Dimethylbenzyl Piperazin 2 One Chemistry

Exploration of Novel Synthetic Routes to Access Underexplored Regions of Chemical Space

The development of efficient and versatile synthetic methodologies is paramount for expanding the chemical space around 1-(3,5-Dimethylbenzyl)piperazin-2-one. While classical approaches to piperazine (B1678402) synthesis exist, newer strategies could offer improved yields, stereocontrol, and functional group tolerance. nih.govorganic-chemistry.org

Future research could focus on the application of modern synthetic techniques to this specific target. For instance, C-H functionalization reactions, which have seen significant advancements, could allow for direct modification of the piperazine ring or the benzyl (B1604629) group, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov Photoredox catalysis is another promising avenue, offering mild reaction conditions for transformations that are often challenging using traditional thermal methods. mdpi.com

Moreover, the development of asymmetric syntheses would be crucial for accessing enantiomerically pure forms of substituted this compound derivatives, which is often a critical requirement for biological applications. nih.gov

Table 1: Potential Novel Synthetic Approaches for this compound and its Analogs

Synthetic StrategyPotential AdvantageReference for General Methodology
Direct C-H ArylationAtom economy, reduced synthetic steps nih.gov
Photoredox-Catalyzed AnnulationMild conditions, high functional group tolerance organic-chemistry.orgmdpi.com
Asymmetric Lithiation-TrappingAccess to enantioenriched products nih.gov
Flow Chemistry SynthesisImproved safety, scalability, and reaction control mdpi.com

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Development of New Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is key to modulating its physicochemical properties and exploring its potential applications. New derivatization strategies can introduce a wide range of functional groups at various positions on the molecule.

For instance, the secondary amine in the piperazin-2-one (B30754) ring is a prime site for derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce diverse substituents. Additionally, the aromatic ring of the benzyl group offers opportunities for electrophilic substitution reactions to introduce further diversity.

A systematic approach to derivatization, creating a library of analogs, would be invaluable for structure-activity relationship (SAR) studies in various contexts. Techniques for the derivatization of piperazine for analytical purposes, such as reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), could be adapted for creating fluorescently tagged versions of the molecule for biological imaging studies. jocpr.comresearchgate.net

Table 2: Potential Derivatization Strategies for this compound

Position of DerivatizationType of ReactionPotential Functional Groups to Introduce
N-4 Position (Piperazine Ring)Acylation, Alkylation, SulfonylationAmides, esters, alkyl chains, substituted aryl groups
C-3, C-5, C-6 Positions (Piperazine Ring)C-H FunctionalizationAlkyl, aryl, heteroaryl groups
Aromatic Ring (Benzyl Group)Electrophilic Aromatic SubstitutionHalogens, nitro groups, alkyl groups

Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The true potential of this compound can be unlocked through multidisciplinary research collaborations. The piperazine and piperazin-2-one motifs are found in compounds with a wide array of biological activities, including antiviral and anticancer properties. medchemexpress.comrsc.org

A crucial future direction would be to screen this compound and its derivatives for various biological activities. Collaboration with biologists and pharmacologists would be essential to design and execute these screening campaigns. For example, its structural similarity to known tubulin polymerization inhibitors suggests that this could be a fruitful area of investigation. rsc.org

Beyond medicine, this compound could be explored in the field of materials science. The rigid piperazin-2-one core combined with the substituted benzyl group could lead to materials with interesting properties, such as liquid crystals or components for organic light-emitting diodes (OLEDs).

Conclusion and Broader Impact on Organic and Medicinal Chemistry Research

Synthesis of Key Research Findings on 1-(3,5-Dimethylbenzyl)piperazin-2-one

Direct and specific research findings on the synthesis, properties, and applications of this compound are limited. The compound is commercially available, primarily for early-stage discovery research, as its hydrochloride salt. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The available data primarily pertains to its basic chemical identifiers.

However, the synthesis of this molecule can be inferred from established methodologies for creating N-substituted piperazin-2-one (B30754) derivatives. General synthetic strategies often involve the reaction of a piperazin-2-one core with a suitable benzyl (B1604629) halide, in this case, 3,5-dimethylbenzyl chloride or bromide. One common approach involves the cyclization of ethylenediamine (B42938) derivatives with α-carbonyl esters. nih.gov Another versatile method is the cascade double nucleophilic substitution, which allows for the formation of multiple bonds in a one-pot process, introducing diversity at various points of the piperazinone structure. thieme-connect.comresearchgate.net Such methods provide a facile route to a wide array of N-substituted piperazinones, including the title compound.

Remaining Fundamental Research Questions and Outlook

The limited specific research on this compound presents several fundamental questions for future investigation. A primary area of inquiry would be the systematic synthesis and characterization of this compound, moving beyond its current availability as a research chemical. This would involve optimizing synthetic routes to achieve high yields and purity.

Further research should focus on elucidating its physicochemical properties, including its solubility, stability, and conformational analysis. A significant avenue for future studies lies in the exploration of its biological activity. Given that the broader piperazine (B1678402) and piperazin-2-one classes of compounds exhibit a wide range of pharmacological effects, including central nervous system activity, it would be valuable to screen this compound for potential therapeutic applications. nih.gov Investigating its potential as an inhibitor or modulator of various biological targets could unveil novel therapeutic uses.

Contribution of this compound Studies to General Principles of Heterocyclic Chemistry

While studies on this compound itself are not prominent, the synthesis and hypothetical study of this compound are rooted in the fundamental principles of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are pervasive in pharmaceuticals and natural products. wikipedia.org

The synthesis of this compound would employ key reactions in heterocyclic chemistry, such as nucleophilic substitution and cyclization reactions. The study of its structure-activity relationships would contribute to the broader understanding of how substituents on the piperazin-2-one ring influence its chemical reactivity and biological function. This aligns with the ongoing efforts in heterocyclic chemistry to develop efficient synthetic methodologies for creating structurally diverse molecules with tailored properties. bohrium.comthieme.de

Significance of the Piperazin-2-one Scaffold in Advancing Chemical Discovery

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry. thieme-connect.combohrium.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The piperazine ring itself is a key component in numerous blockbuster drugs, highlighting its importance in the pharmaceutical industry. mdpi.com

Piperazin-2-one derivatives are of particular interest due to their peptidomimetic properties, allowing them to mimic the structure and function of peptides while offering improved stability and bioavailability. bohrium.com The development of novel synthetic methods for piperazin-2-ones, such as asymmetric catalytic approaches, has enabled the creation of chiral derivatives with specific biological activities. acs.org The structural rigidity and the presence of multiple points for substitution on the piperazin-2-one core allow for the fine-tuning of its pharmacological profile. This versatility makes the piperazin-2-one scaffold a critical tool in the ongoing quest for new therapeutic agents to treat a wide range of diseases.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,5-Dimethylbenzyl)piperazin-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 3,5-dimethylbenzyl chloride with piperazin-2-one under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Flash chromatography (SiO₂, using gradients of PE–Et₂O) is effective for purification . Yield optimization requires:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst screening : Testing palladium or copper catalysts for coupling reactions.
  • Solvent selection : Higher yields reported in acetonitrile (66%) compared to THF .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to piperazin-2-one minimizes unreacted starting material.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

Technique Key Data Interpretation
HRMS (ESI) m/z 451.13339 ([M+H]⁺)Confirms molecular formula (C₂₆H₂₄Cl₂N₂O) .
IR (ATR) 1652 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (aromatic C=C)Validates piperazin-2-one core and benzyl substitution .
¹H/¹³C NMR δ 2.3 ppm (6H, s, CH₃), δ 3.6–4.1 ppm (piperazine protons)Assigns methyl groups and piperazine ring protons .

Basic: What safety protocols and disposal methods are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity reported, but assume irritant potential .
  • Spill Management : Collect via vacuuming/sweeping into sealed containers; avoid water flushing .
  • Disposal : Classify as hazardous waste and incinerate via licensed facilities. Contaminated packaging must be decontaminated before disposal .

Advanced: How can researchers design experiments to evaluate the anti-HIV-1 potential of this compound derivatives?

Methodological Answer:

  • Biological Assays :
    • NNRTI Screening : Test inhibition of HIV-1 reverse transcriptase (RT) using enzymatic assays (EC₅₀ values <1 μM indicate potency) .
    • Cytotoxicity : Compare CC₅₀ in MT-4 cells to calculate selectivity index (SI >1000 suggests low toxicity) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzyl position to enhance RT binding .
  • Control Compounds : Include reference NNRTIs (e.g., Efavirenz) to benchmark activity .

Advanced: What strategies resolve contradictions between computational predictions and experimental results for physicochemical properties of this compound?

Methodological Answer:

  • Validation Steps :
    • Solubility : Compare predicted logP (e.g., ChemAxon) vs. experimental shake-flask data in buffers (pH 1–7) .
    • Crystallinity : Use XRD to verify computational lattice energy predictions.
    • pKa Discrepancies : Employ potentiometric titration to refine DFT-calculated ionization states .
  • Machine Learning : Train models on high-quality datasets (e.g., PubChem) to improve property prediction accuracy .

Advanced: How does the substitution pattern on the benzyl group influence biological activity, and what molecular modeling approaches validate SAR?

Methodological Answer:

  • SAR Insights :
    • 3,5-Dimethyl : Enhances lipophilicity and RT binding via hydrophobic interactions .
    • Electron-Deficient Groups : Meta-substituted NO₂ improves π-stacking with RT residues (e.g., Tyr181) .
  • Modeling Approaches :
    • Docking Studies (AutoDock Vina) : Simulate binding modes in RT’s allosteric pocket.
    • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
    • QSAR : Develop models using Hammett constants (σ) to predict activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.